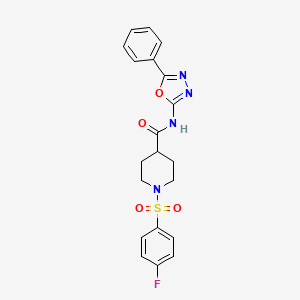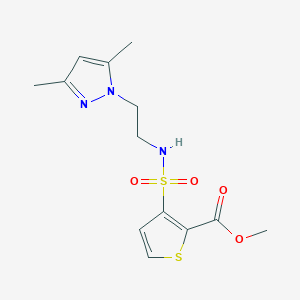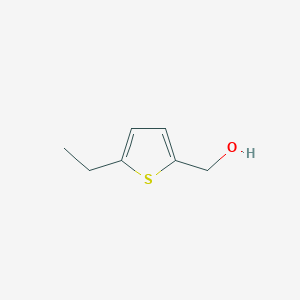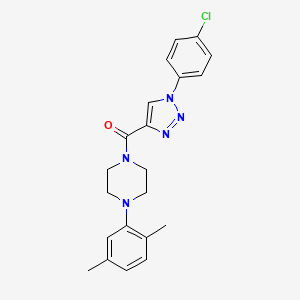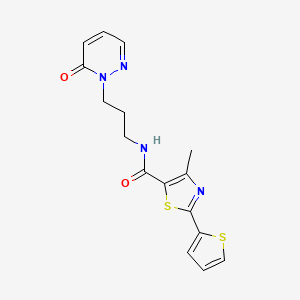
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a complex organic compound comprising a thiazole ring, a pyridazine group, and a thiophene moiety. This compound falls under the category of heterocyclic compounds and possesses unique structural features that lend it special chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide typically involves multi-step organic reactions.
Thiazole Ring Formation: : The thiazole ring can be synthesized using a condensation reaction between thiourea and an α-halo ketone. This provides the foundational thiazole ring.
Pyridazine Group Introduction: : The pyridazine ring is generally introduced via a cyclization reaction involving hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Thiophene Moiety: : The thiophene group can be attached via a cross-coupling reaction such as Suzuki or Stille coupling, employing palladium catalysts under mild conditions to preserve the integrity of the thiazole and pyridazine rings.
Final Coupling Reaction: : The last step involves the coupling of the thiazole and pyridazine-thiophene intermediates through amidation, utilizing coupling reagents like EDCI or DCC to form the final product under anhydrous conditions.
Industrial Production Methods
In industrial settings, these reactions are often scaled up using automated reactors with precise control over temperature, pressure, and pH. Continuous flow reactors and microwave-assisted synthesis have also been adopted to enhance reaction yields and reduce processing times.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation and Reduction: : The thiazole and thiophene rings are susceptible to oxidation, forming sulfoxides and sulfones.
Substitution Reactions: : Electrophilic substitution reactions can occur at the thiazole and thiophene rings due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: : Reagents like mCPBA or potassium permanganate under acidic or neutral conditions.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Halogenation using bromine or chlorine in the presence of Lewis acids.
Major Products
The oxidation products include sulfoxides and sulfones, while substitution reactions can yield halogenated derivatives at specific positions on the thiazole or thiophene rings.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: : Functions as a probe to study enzyme activities and receptor binding due to its ability to interact with biological macromolecules.
Medicine: : Potential lead compound in drug discovery, especially for developing anti-inflammatory, anti-cancer, and antimicrobial agents.
Industry: : Utilized in the production of organic electronic materials and as a component in organic light-emitting diodes (OLEDs).
Mechanism of Action
Molecular Targets and Pathways
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide exerts its effects by interacting with various molecular targets. The thiazole and pyridazine rings enable it to bind to specific enzymes and receptors. It may inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition. The thiophene group enhances its binding affinity and selectivity towards certain biological targets.
Comparison with Similar Compounds
Unique Features
The presence of a pyridazine ring distinguishes it from other thiazole-based compounds, providing enhanced stability and biological activity. The combination of thiazole, thiophene, and pyridazine moieties makes it a versatile scaffold in medicinal chemistry.
Similar Compounds
4-methyl-N-(3-(5-oxopyridazin-1(5H)-yl)propyl)-2-(furan-2-yl)thiazole-5-carboxamide: This compound replaces the thiophene group with a furan moiety.
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(phenyl)thiazole-5-carboxamide: This compound replaces the thiophene group with a phenyl ring, altering its chemical and biological properties.
That’s the full deep dive into this complex compound. Think there’s anything more to add? Let me know!
Properties
IUPAC Name |
4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-11-14(24-16(19-11)12-5-3-10-23-12)15(22)17-7-4-9-20-13(21)6-2-8-18-20/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNHELJKCNODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
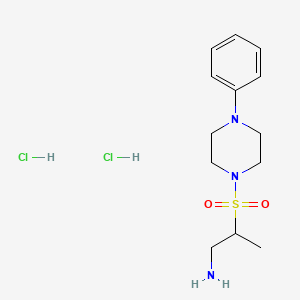
![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Tert-butyl (3aR,6aS)-2-(6-bromopyridine-3-carbonyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2995040.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2995042.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![4-Chloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B2995044.png)
![Boronic acid, [3-[(dibutylamino)carbonyl]phenyl]-(9CI)](/img/structure/B2995045.png)
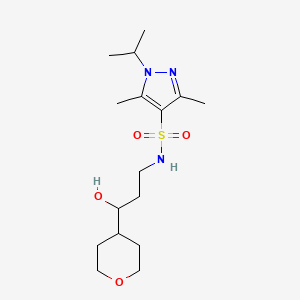
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)
